molecular formula C27H30N4O5 B2784034 ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate CAS No. 1215841-16-9

ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate

Cat. No.: B2784034
CAS No.: 1215841-16-9
M. Wt: 490.56
InChI Key: VPEQYAXIGVAUGG-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C27H30N4O5 and its molecular weight is 490.56. The purity is usually 95%.
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Biological Activity

Ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is a compound belonging to the pyrido[3,4-d]pyrimidine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer and antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrido[3,4-d]pyrimidine scaffold : Known for its role in various biological activities.
  • Ethoxy and methyl substituents : These groups may influence the compound's pharmacokinetic properties and biological interactions.

Research indicates that pyrido[3,4-d]pyrimidines exhibit several mechanisms of action:

  • Kinase Inhibition : Many derivatives have been shown to inhibit various kinases involved in cancer progression. For instance, studies have demonstrated that substituted pyrido[2,3-d]pyrimidines can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .
  • Antitumor Activity : The compound has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In particular, it has shown significant cytotoxic effects with IC50 values in the low micromolar range .
  • Antibacterial Properties : Preliminary studies suggest that derivatives of this scaffold may possess antibacterial activity against resistant strains of bacteria .

Table 1: Biological Activities of this compound

Activity TypeTarget Pathway/MechanismIC50 Value (µM)Reference
AntitumorCDK inhibition0.57
Apoptosis inductionMCF-7 cells (apoptotic markers)-
AntibacterialE. coli strains-

Case Studies

  • Antitumor Efficacy : A study conducted by Elzahabi et al. synthesized various pyrido[2,3-d]pyrimidines and tested their efficacy against five different cancer cell lines. The results indicated that compounds with similar scaffolds to ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo exhibited significant growth inhibition across these lines .
  • Mechanistic Insights : Research involving molecular docking studies has elucidated the binding interactions of this compound with PIM-1 kinase—a target implicated in various cancers. The compound was found to significantly activate apoptosis pathways in treated cells .

Properties

IUPAC Name

ethyl 3-[2-(4-ethoxyanilino)-2-oxoethyl]-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O5/c1-4-35-21-12-10-20(11-13-21)28-24(32)17-31-25(19-8-6-18(3)7-9-19)29-23-16-30(27(34)36-5-2)15-14-22(23)26(31)33/h6-13H,4-5,14-17H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEQYAXIGVAUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)C(=O)OCC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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